molecular formula C₈H₁₀D₄O B1145211 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 CAS No. 418866-12-0

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Cat. No.: B1145211
CAS No.: 418866-12-0
M. Wt: 130.22
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Description

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is a useful research compound. Its molecular formula is C₈H₁₀D₄O and its molecular weight is 130.22. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What is the synthetic route for 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4, and how is isotopic purity ensured?

Q. Why is this deuterated compound used in metabolic or kinetic studies?

  • Methodological Answer : The 2,2,6,6-d4 labeling minimizes interference from protonated analogs in mass spectrometry, enabling precise tracking of metabolic pathways or reaction intermediates. For example, in enzyme-catalyzed oxidations, deuterium substitution at α-positions slows reaction rates due to kinetic isotope effects (KIEs), providing mechanistic insights .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence reaction pathways in acid- or base-catalyzed reactions involving this compound?

  • Methodological Answer : Deuteration at α-positions increases the activation energy for enolization, reducing reaction rates in keto-enol tautomerism. For instance, in base-catalyzed aldol condensations, kH/kDk_{\text{H}}/k_{\text{D}} values of 3–5 are observed, reflecting primary KIEs. Computational modeling (e.g., DFT) paired with experimental rate measurements validates these effects .

Q. How can conflicting NMR or MS data arising from partial deuteration be resolved?

  • Methodological Answer :

  • Dynamic NMR : Assess exchange broadening in 1H^1\text{H}-NMR to identify labile protons.

  • Isotopic Depletion Assays : Use controlled hydrolysis to isolate non-deuterated impurities.

  • 2D-NMR (HSQC, COSY) : Map residual proton couplings to confirm labeling specificity .

    • Example Contradiction :
      Discrepancies in 2H^2\text{H}-NMR integration may arise from solvent exchange (e.g., CDCl₃ vs. DMSO-d₆). Standardizing solvent systems and drying protocols mitigates this .

Q. What strategies optimize regioselectivity in cross-coupling reactions with deuterated cyclohexanone derivatives?

  • Methodological Answer :

  • Catalyst Screening : Pd/C or Ni-based catalysts enhance selectivity for deuterated positions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring deutero-specific coupling.
  • Isotopic Tracing : Use 13C^{13}\text{C}-labeled analogs to distinguish electronic vs. steric effects .

Q. How does isotopic labeling impact stability in long-term storage or under oxidative conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to UV light or elevated temperatures (40–60°C) to assess deuterium loss via GC-MS.
  • Stabilizers : Add antioxidants (e.g., BHT) to mitigate radical-mediated H/D exchange.
  • Storage : Argon-atmosphere vials at −20°C prevent isotopic scrambling .

Q. Key Data Contradictions and Resolutions

  • Contradiction : Variability in reported KIEs for enolization.
    • Resolution : Differences arise from solvent polarity (e.g., water vs. THF). Standardize solvent systems and pH .
  • Contradiction : Discrepancies in isotopic purity claims.
    • Resolution : Cross-validate via independent MS/NMR labs and report detection limits .

Properties

CAS No.

418866-12-0

Molecular Formula

C₈H₁₀D₄O

Molecular Weight

130.22

Origin of Product

United States

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